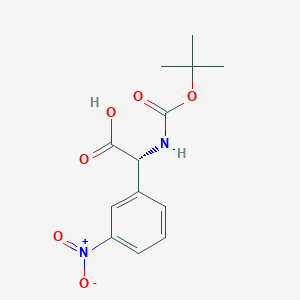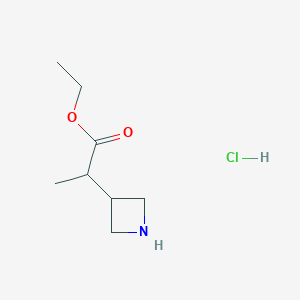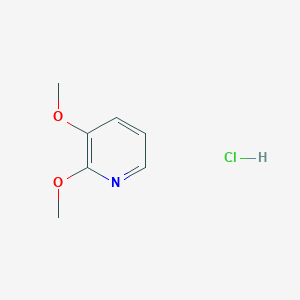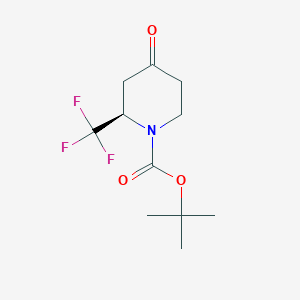
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl is a chiral amino acid derivative with a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropanoic acid, undergoes bromination to introduce a bromine atom at the 4-position of the aromatic ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution techniques such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and aromatic groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the molecule.
Scientific Research Applications
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino acid moiety allow it to bind to these targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(4-chloro-3-methylphenyl)propanoicacidhcl
- (S)-3-Amino-3-(4-fluoro-3-methylphenyl)propanoicacidhcl
- (S)-3-Amino-3-(4-iodo-3-methylphenyl)propanoicacidhcl
Uniqueness
(S)-3-Amino-3-(4-bromo-3-methylphenyl)propanoicacidhcl is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
JAANTDINOYWUNY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)O)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)


![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)

![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)


